molecular formula C15H15N3OS B2884066 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207022-14-7

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2884066
CAS No.: 1207022-14-7
M. Wt: 285.37
InChI Key: DGNFHEDWULDGKK-UHFFFAOYSA-N
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Description

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzothiazole core, a scaffold widely recognized for its diverse pharmacological potential and presence in compounds investigated for various therapeutic areas . Its molecular structure, which includes an ethoxy substituent and a pyridinylmethylamine side chain, classifies it within a family of N-benzothiazol-2-amine analogs studied for their interaction with key neurological targets. Research into structurally similar compounds has identified potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These findings suggest that this compound could serve as a valuable pharmacological tool for probing the physiological functions of ZAC, which remain poorly elucidated . Furthermore, the broader class of thiazole and benzothiazole derivatives has demonstrated considerable promise in neurodegenerative disease research, exhibiting mechanisms that include inhibition of cholinesterase activity, modulation of amyloid-beta peptide and tau protein aggregation, and interaction with enzymes like glycogen synthase kinase-3β (GSK-3β) . As such, this compound provides researchers with a versatile scaffold for developing novel therapeutic agents and studying the pathophysiological processes of conditions such as Alzheimer's disease . It is supplied as a high-purity compound for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-ethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-19-12-3-4-13-14(9-12)20-15(18-13)17-10-11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNFHEDWULDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base.

    Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyridin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the ethoxy or pyridin-4-ylmethyl groups.

Scientific Research Applications

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

6-Methoxy Analogs
  • Compound: 6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (–18) Structural Difference: Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) at the 6-position. Synthesis: Prepared via reductive amination using NaBH₄ in ethanol . Impact:
  • Activity : Methoxy groups are smaller, which may alter steric interactions in biological targets.
6-Chloro Analogs
  • Compound : 6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine ()
    • Structural Difference : Chloro (-Cl) and methyl (-CH₃) substituents vs. ethoxy.
    • Molecular Weight : 289.78 (vs. 307.41 for the ethoxy analog in ).
    • Impact :
  • Electronics : Chloro is electron-withdrawing, reducing electron density on the benzothiazole ring, which may affect binding to electron-rich targets.
  • Bioactivity : Chloro substituents often enhance metabolic stability but may reduce solubility.

Variations in the N-Substituent

Pyridin-4-ylmethyl vs. Other Aromatic Groups
  • Compound : 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine ()
    • Structural Difference : Thiophen-2-ylmethyl vs. pyridin-4-ylmethyl.
    • Impact :
  • Hydrogen Bonding : Pyridine’s nitrogen enables hydrogen bonding, while thiophene lacks this capability.
  • π-π Interactions : Pyridine’s aromaticity may enhance interactions with protein pockets compared to thiophene.
Morpholinoethyl vs. Pyridin-4-ylmethyl
  • Compound: 6-Ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine () Structural Difference: Morpholinoethyl (-CH₂CH₂N-morpholine) vs. pyridin-4-ylmethyl. Molecular Weight: 307.41 (identical to the target compound’s analog in ). Impact:
  • Solubility: Morpholino groups improve water solubility due to their polar nature.
  • Pharmacokinetics : Morpholine may enhance blood-brain barrier penetration compared to pyridine.
NO Scavenging Activity
  • Compounds :
    • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (IC₅₀ = 38.19 µg/mL)
    • 6-p-Tolylbenzo[d]thiazol-2-amine (IC₅₀ = 68.3 µg/mL) ()
  • Comparison: Aryl substituents (e.g., methoxyphenyl) enhance NO scavenging compared to alkoxy groups (ethoxy). The ethoxy group in the target compound may balance lipophilicity and activity, though experimental validation is needed.
Antimicrobial Activity
  • Compound: Benzo[d]thiazole-hydrazones () Activity: Zone of inhibition up to 22 mm against P. aeruginosa. Structural Insight: Hydrazone linkages introduce rigidity, which the target compound lacks.

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
6-Ethoxy-N-(pyridin-4-ylmethyl) analog C₁₅H₁₅N₃OS 301.37 Ethoxy, pyridin-4-ylmethyl
6-Methoxy analog () C₁₄H₁₃N₃OS 287.34 Methoxy, pyridin-4-ylmethyl
6-Chloro-4-methyl analog () C₁₄H₁₂ClN₃S 289.78 Chloro, methyl

Biological Activity

6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring fused with a benzene ring, featuring an ethoxy group and a pyridin-4-ylmethyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 288.36 g/mol. The presence of the ethoxy group is significant as it can influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the benzo[d]thiazole family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]thiazole, including this compound, demonstrate effectiveness against various bacterial strains. A comparative analysis of similar compounds revealed that modifications such as the ethoxy group can enhance antimicrobial efficacy.

CompoundActivity Against BacteriaReference
This compoundModerate against E. coli and S. aureus
6-Bromo-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amineStrong against Pseudomonas aeruginosa

Antiviral Activity

The antiviral potential of this compound is also under investigation. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways. The structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can enhance antiviral activity.

Anticancer Properties

One of the most promising aspects of this compound is its potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with specific molecular targets involved in cell signaling pathways, particularly those regulating apoptosis and cell proliferation.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes consistent with apoptosis.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed varying degrees of inhibition, suggesting potential for development into therapeutic agents for bacterial infections.

Q & A

Q. What are the standard synthetic routes for 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

  • Step 1 : Preparation of the benzothiazol-2-amine core by reacting aniline derivatives with sodium thiocyanate in a bromine/glacial acetic acid solution .
  • Step 2 : Ethoxy group introduction at the 6-position via alkylation or coupling with ethylating agents (e.g., ethyl bromide) under basic conditions.
  • Step 3 : Functionalization of the amine group using pyridin-4-ylmethyl halides via Buchwald-Hartwig amination or SN2 reactions . Purity is confirmed via HPLC (>95%) and structural validation through 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can solubility and bioavailability challenges be addressed for this compound?

Structural analogs with ethoxy/methoxy groups (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) suggest that:

  • Solubility : Use polar aprotic solvents (e.g., DMF) during synthesis and formulation.
  • Bioavailability : Introduce hydrophilic substituents (e.g., hydroxyl groups) or employ prodrug strategies while retaining the ethoxy-pyridinylmethyl motif . Computational tools like LogP predictions and molecular docking can guide structural modifications .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?

Contradictions often arise from assay conditions or off-target effects. To mitigate:

  • Experimental Design : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity.
  • Control Experiments : Include reference inhibitors (e.g., staurosporine) and validate selectivity across kinase panels (e.g., Reaction Biology Corporation’s kinase profiling) .
  • Structural Analysis : Perform X-ray crystallography or molecular dynamics simulations to identify binding pose variations .

Q. How is structure-activity relationship (SAR) optimized for dual-target inhibition (e.g., kinases and GPCRs)?

Key SAR insights from analogous compounds:

  • Benzothiazole Core : Essential for π-π stacking in kinase active sites. Ethoxy substitution at C6 enhances metabolic stability .
  • Pyridinylmethyl Side Chain : Modulates selectivity for GPCRs; bulkier substituents reduce off-target binding .
  • Methodology : Parallel synthesis of derivatives with varied substituents (e.g., halogens, alkyl chains) followed by hierarchical clustering of activity data .

Q. What analytical methods validate crystallographic purity and polymorphic forms?

Advanced characterization includes:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic-level structure and confirms hydrogen-bonding patterns.
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs by detecting melting point variations.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under humidity .

Methodological Considerations

Q. How to design in vivo studies for neuroinflammatory targets?

  • Model Selection : Use LPS-induced neuroinflammation in rodents or microglial cell lines (e.g., BV-2).
  • Dosing : Optimize pharmacokinetics (PK) via intravenous vs. oral administration, monitoring brain penetration using LC-MS/MS .
  • Biomarkers : Quantify TNF-α, IL-6, and NF-κB levels via ELISA or qPCR .

Q. What computational tools predict off-target interactions?

  • Docking : AutoDock Vina or Glide for preliminary screening against databases like ChEMBL.
  • Machine Learning : Train models on kinase inhibition datasets to prioritize high-specificity derivatives .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between 2D vs. 3D cell models?

3D models (e.g., spheroids) better mimic tumor microenvironments. Discrepancies arise due to:

  • Drug Penetration : Limited diffusion in 3D structures.
  • Metabolic Activity : Hypoxic cores in spheroids alter compound efficacy.
  • Mitigation : Use live-cell imaging and hypoxia markers (e.g., pimonidazole) to contextualize results .

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